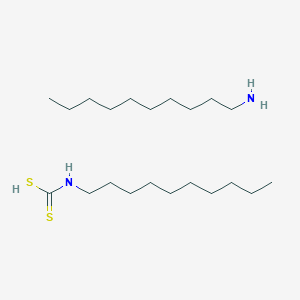
Decan-1-amine;decylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-1-amine;decylcarbamodithioic acid is a compound that combines the properties of decan-1-amine and decylcarbamodithioic acid. Decylcarbamodithioic acid is a sulfur-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:
C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2
Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Decan-1-amine;decylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The amine group in decan-1-amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The carbamodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Thiols or disulfides.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Decan-1-amine;decylcarbamodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of decan-1-amine;decylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamodithioic acid group can interact with thiol groups in proteins . These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Decanamine: A primary amine with similar chemical properties.
Decylamine: Another primary amine with a similar structure.
Carbamodithioic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The presence of both functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to compounds with only one of these groups .
Properties
CAS No. |
100738-07-6 |
|---|---|
Molecular Formula |
C21H46N2S2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
decan-1-amine;decylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3 |
InChI Key |
KRQARHXNUDORQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN.CCCCCCCCCCNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















